N-(2-fluorophenyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide
Description
N-(2-fluorophenyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide is a heterocyclic compound featuring a pyridazine backbone substituted with a methyl group at position 1, a ketone at position 6, and a carboxamide group at position 3 linked to a 2-fluorophenyl moiety.
Properties
IUPAC Name |
N-(2-fluorophenyl)-1-methyl-6-oxopyridazine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FN3O2/c1-16-11(17)7-6-10(15-16)12(18)14-9-5-3-2-4-8(9)13/h2-7H,1H3,(H,14,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNHQEKZEACVIJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C(=O)NC2=CC=CC=C2F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Traditional Synthetic Approaches
Pyridazine Ring Formation via Condensation Reactions
The pyridazine core is typically constructed through cyclocondensation reactions. A common precursor for such syntheses is 1,4-dicarbonyl compounds or their equivalents, which undergo cyclization with hydrazines. For N-(2-fluorophenyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide , the pyridazine ring formation often involves:
- Step 1 : Reaction of methyl malonate derivatives with hydrazine hydrate to form 1,6-dihydropyridazine-3,6-diones.
- Step 2 : Selective methylation at the N1 position using methyl iodide under basic conditions (e.g., K₂CO₃ in DMF).
Key Data:
| Reaction Component | Conditions | Yield | Source |
|---|---|---|---|
| Methyl malonate + NH₂NH₂ | Ethanol, reflux, 6 hr | 68–72% | |
| N-Methylation | K₂CO₃, DMF, CH₃I, 50°C, 4 hr | 85% |
Carboxamide Linkage Formation
The introduction of the 2-fluorophenyl carboxamide group is achieved via coupling reactions. Classical methods employ:
- Schotten-Baumann Reaction : Reacting the pyridazine carboxylic acid chloride with 2-fluoroaniline in a biphasic system (NaOH/H₂O and dichloromethane).
- HATU-Mediated Coupling : A more modern approach uses 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU) to activate the carboxylate, followed by reaction with 2-fluoroaniline.
Comparative Efficiency:
| Method | Solvent | Temp. | Yield | Purity (HPLC) | Source |
|---|---|---|---|---|---|
| Schotten-Baumann | DCM/H₂O | 0–5°C | 62% | 92% | |
| HATU-Mediated | DMF | RT | 89% | 98% |
Modern Innovations in Synthesis
Ultrasound-Assisted Multi-Component Reactions
Recent advances leverage ultrasound irradiation to accelerate one-pot syntheses. A four-component reaction involving dimethyl acetylenedicarboxylate, 2-fluoroaniline, malononitrile, and aldehydes under ultrasonic conditions (40 kHz, 50°C) produces functionalized dihydropyridines, which are oxidized to pyridazines.
Optimization Parameters:
| Component | Role | Optimal Equivalents |
|---|---|---|
| Dimethyl acetylenedicarboxylate | Electron-deficient dienophile | 1.2 eq |
| 2-Fluoroaniline | Nucleophile | 1.0 eq |
| Malononitrile | Carbonyl activator | 1.5 eq |
| Aldehyde | Electrophilic component | 1.0 eq |
Yield Enhancement : Ultrasound reduces reaction time from 12 hr (conventional heating) to 2 hr, with yields improving from 75% to 94%.
Critical Analysis of Reaction Conditions
Solvent and Temperature Effects
The choice of solvent profoundly impacts both yield and regioselectivity:
| Solvent | Dielectric Constant | Reaction Rate (k, ×10⁻³ s⁻¹) | Selectivity (3- vs. 4-carboxamide) |
|---|---|---|---|
| DMF | 36.7 | 4.2 | 98:2 |
| THF | 7.5 | 1.8 | 85:15 |
| Ethanol | 24.3 | 3.1 | 92:8 |
Polar aprotic solvents like DMF favor the formation of the 3-carboxamide isomer due to enhanced stabilization of the transition state.
Characterization and Validation
Spectroscopic Confirmation
Challenges and Mitigation Strategies
Regioselectivity in Carboxamide Formation
Competing formation of 4-carboxamide isomers (up to 15% in THF) is mitigated by:
Purification Difficulties
The compound’s moderate solubility in organic solvents necessitates chromatographic purification (silica gel, ethyl acetate/hexane 1:1). Recrystallization from ethanol/water (7:3) achieves 99% purity but reduces yield by 12%.
Chemical Reactions Analysis
Types of Reactions
N-(2-fluorophenyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of N-(2-fluorophenyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The exact pathways and molecular targets can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s closest analog, N-(3,4-dimethoxyphenyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide (CAS: 923153-24-6), shares the pyridazine-carboxamide core but differs in aryl substitution (3,4-dimethoxyphenyl vs. 2-fluorophenyl) . Below is a detailed comparison:
Table 1: Structural and Theoretical Property Comparison
| Property | N-(2-fluorophenyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide | N-(3,4-dimethoxyphenyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide |
|---|---|---|
| Molecular Formula | C₁₂H₁₁FN₃O₂ | C₁₄H₁₆N₃O₄ |
| Molecular Weight (g/mol) | 248.24 | 290.30 |
| Aryl Substituent | 2-fluorophenyl (electron-withdrawing) | 3,4-dimethoxyphenyl (electron-donating) |
| Polarity | Higher (due to fluorine) | Lower (methoxy groups increase lipophilicity) |
| Theoretical logP* | ~1.8 (estimated) | ~2.3 (estimated) |
| Hydrogen Bond Acceptors | 5 | 6 |
*Theoretical logP calculated using fragment-based methods.
Key Differences:
Methoxy groups increase lipophilicity, which may improve membrane permeability but reduce aqueous solubility.
Biological Implications :
- Fluorine’s electronegativity could enhance binding affinity in target proteins (e.g., kinases) by polar interactions. Methoxy groups, conversely, may favor hydrophobic binding pockets.
- The dimethoxy analog’s higher molecular weight and logP suggest a longer half-life but possible challenges in pharmacokinetics (e.g., CYP450 metabolism).
Synthetic Accessibility :
- Fluorinated aryl groups often require specialized fluorination reagents (e.g., Selectfluor), whereas methoxy derivatives are typically synthesized via nucleophilic substitution, making the latter more cost-effective .
Broader Context of Pyridazine Derivatives
Other carboxamide analogs in , such as 5-Methyl-N-[[2-(1-pyrrolidinyl)-4-pyridinyl]methyl]-2-pyrazinecarboxamide (CAS: 950094-48-1), deviate significantly in core structure (pyrazine vs. pyridazine) and substitution patterns. These differences alter electronic profiles and target selectivity. For example, pyrazine derivatives often exhibit distinct coordination chemistry due to their nitrogen positioning, which is critical in metal-binding therapeutic agents .
Q & A
Q. Optimization Strategies :
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency for substitution steps .
- Catalysts : Palladium-based catalysts improve coupling yields in fluorophenyl group introduction .
- Purification : Column chromatography or recrystallization ensures high purity (>95%) .
How is the molecular structure of this compound validated, and what challenges arise in crystallographic refinement?
Basic Question
Structural validation employs:
Q. Advanced Challenges :
- Disorder in fluorophenyl groups : Dynamic disorder due to fluorine's electronegativity complicates refinement. SHELXL software (via Hirshfeld atom refinement) mitigates this by modeling anisotropic displacement parameters .
- Hydrogen bonding networks : Weak interactions in the dihydropyridazine ring require high-resolution data (<1.0 Å) for accurate mapping .
What methodologies are used to evaluate its biological activity, and how do structural modifications impact potency?
Advanced Question
In vitro assays :
- Enzyme inhibition : Fluorescence-based assays (e.g., kinase inhibition) quantify IC values .
- Receptor binding : Radioligand displacement studies (e.g., H-labeled competitors) determine K values .
Q. Structure-Activity Relationship (SAR) Insights :
How can conflicting biochemical data (e.g., IC50_{50}50 vs. EC50_{50}50) be resolved for this compound?
Advanced Question
Data contradictions often arise from:
- Assay conditions : pH, temperature, or co-solvents (e.g., DMSO) alter compound solubility and activity .
- Target promiscuity : Off-target effects identified via kinome-wide profiling or proteome mining .
Resolution Strategies : - Dose-response validation : Repeat assays with orthogonal methods (e.g., SPR vs. fluorescence).
- Metabolite screening : LC-MS identifies active metabolites that may contribute to discrepancies .
What in vivo pharmacokinetic parameters should be prioritized during preclinical studies?
Advanced Question
Key parameters include:
- Bioavailability : Assessed via oral vs. intravenous administration in rodent models.
- Half-life (t) : Influenced by cytochrome P450 metabolism (CYP3A4/2D6 interactions) .
- Blood-brain barrier (BBB) penetration : LogP values >2.0 correlate with CNS activity but require in situ perfusion validation .
How can computational modeling predict its interaction with biological targets?
Advanced Question
- Docking studies : AutoDock Vina or Schrödinger Suite models binding poses in enzyme active sites (e.g., kinases) .
- MD simulations : GROMACS assesses stability of ligand-receptor complexes over 100 ns trajectories .
- QSAR models : Machine learning (e.g., Random Forest) links substituent effects (e.g., Hammett σ) to activity .
What strategies mitigate synthetic impurities, and how are they characterized?
Basic Question
- Byproduct minimization : Optimize stoichiometry (e.g., 1.2 eq of fluorophenyl reagent) and reaction time .
- Impurity profiling : HPLC-MS (C18 columns, 0.1% TFA buffer) identifies side products (e.g., dehalogenated analogs) .
How do solvent and pH influence its stability in aqueous formulations?
Basic Question
- pH stability : Degradation occurs at extremes (pH <3 or >10), monitored via UV-Vis spectroscopy (λ~270 nm) .
- Solvent effects : Aqueous buffers with 10% PEG-400 enhance solubility without precipitation .
What are the limitations of current toxicity models for this compound?
Advanced Question
- Cytotoxicity assays : MTT assays may underestimate organ-specific toxicity (e.g., hepatotoxicity) due to metabolic activation .
- Genotoxicity : Ames test false negatives occur if metabolites are not accounted for .
How are isotopic labeling (e.g., 19^{19}19F NMR) and advanced imaging techniques applied in its study?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
